(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid
Description
(2R,4r,6S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid (CAS: 2137072-78-5) is a stereochemically defined, Fmoc-protected piperidine derivative. Its structure features:
- A six-membered piperidine ring with 2R and 6S methyl substituents and a carboxylic acid group at position 4r.
- A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen, commonly used in solid-phase peptide synthesis (SPPS) to enable orthogonal deprotection .
This compound serves as a constrained amino acid analog in peptide synthesis, where the methyl groups impose steric hindrance, influencing peptide backbone conformation and stability. Its synthesis likely follows methods analogous to Fmoc-pipecolic acid derivatives, involving Fmoc-Cl coupling to the amine under basic conditions .
Properties
IUPAC Name |
(2R,6S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14-11-16(22(25)26)12-15(2)24(14)23(27)28-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,14-16,21H,11-13H2,1-2H3,(H,25,26)/t14-,15+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHDEBRAXHKOF-XYPWUTKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid is a complex organic molecule notable for its potential biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with various substitutions that enhance its bioactivity. The molecular formula is , and it has a molecular weight of approximately 355.36 g/mol. The presence of the fluorenyl methoxycarbonyl group is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which may lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
- Receptor Interaction : It has been reported to bind to neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognition.
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : It shows promise in modulating pathways related to neurotransmitters such as serotonin and dopamine, which are critical for mood and cognitive functions.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, indicating potential applications in treating infections.
- Anticancer Potential : The structural components suggest potential anticancer properties, as compounds with similar frameworks have been linked to tumor inhibition.
Case Studies and Research Findings
Research on this compound has yielded various findings:
-
Neuropharmacological Studies :
- In vitro studies have shown that the compound can enhance neurotransmitter release in neuronal cultures, suggesting a stimulatory effect on synaptic transmission.
- Animal models indicate potential anxiolytic effects when administered at specific dosages.
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Antimicrobial Testing :
- A series of tests against common bacterial strains revealed that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
-
Cancer Research :
- In cell line studies, the compound demonstrated cytotoxic effects on several cancer cell types, leading to increased interest in its development as a chemotherapeutic agent.
Comparative Analysis
To understand the uniqueness of this compound compared to similar molecules, the following table summarizes key features and biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Piperidine core with fluorenyl group | Neurotransmitter modulation, antimicrobial activity |
| 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-piperidine | Similar core structure | Potential anticancer activity |
| N-(9H-fluoren-9-ylmethoxycarbonyl)-piperidine | Variations in substituents | Varies based on modifications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with other Fmoc-protected cyclic amino acids and derivatives, focusing on structural variations, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Steric and Conformational Effects
- The 2,6-dimethyl groups in the target compound reduce ring flexibility compared to unmethylated analogs (e.g., CAS 101555-63-9) . This hindrance can slow coupling efficiency in SPPS but enhance protease resistance in final peptides.
Carboxylic Acid Positioning
- In contrast, 3-carboxylic acid derivatives (e.g., CAS 799814-32-7) alter side-chain interactions .
Ring Size and Substitution
Stability and Reactivity
- Fmoc Deprotection : Like other Fmoc-protected compounds, the target is cleaved under basic conditions (e.g., piperidine/DMF), but steric effects may necessitate extended deprotection times .
- Solubility : The methyl groups reduce aqueous solubility compared to unmethylated analogs, requiring optimized solvents (e.g., DMSO) for SPPS .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Protection of the piperidine nitrogen using Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions (e.g., dichloromethane, 0–5°C, pH 9–10) .
- Step 2 : Methylation at positions 2 and 6 using methyl iodide and a strong base (e.g., LDA) in THF at −78°C .
- Step 3 : Carboxylic acid activation at position 4 via EDCI/HOBt coupling . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios of reagents. Impurities often arise from incomplete methylation or Fmoc deprotection .
Q. What analytical methods are recommended for characterizing this compound?
- NMR : Confirm stereochemistry (2R,4r,6S) via - and -NMR, focusing on diastereotopic proton splitting in the piperidine ring .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients (0.1% TFA) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (CHNO: calc. 415.18 g/mol) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what chiral analysis techniques are critical?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol to resolve diastereomers .
- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers during intermediate steps .
- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to detect racemization during Fmoc deprotection .
Q. What strategies mitigate racemization during peptide coupling involving this compound?
- Low-Temperature Coupling : Perform reactions at 4°C with HATU/DIPEA to minimize base-induced racemization .
- Steric Shielding : Use bulky solvents (e.g., DMF) to reduce accessibility of the chiral center to nucleophiles .
- Real-Time Monitoring : In-situ FTIR to track carbonyl stretching (1720 cm) and detect early racemization .
Comparative Analysis & Mechanistic Studies
Q. How does structural modification of the piperidine ring impact bioactivity?
Q. What are the degradation pathways under acidic/basic conditions?
- Acidic Hydrolysis : Fmoc cleavage at pH < 2 (via SN1 mechanism), forming fluorenylmethanol and CO .
- Basic Conditions : Piperidine ring opening at pH > 10, generating linear amines and ketones . Stabilization requires storage at −20°C under argon, with desiccants to prevent hydrolysis .
Safety & Handling
Q. What precautions are critical for handling this compound in peptide synthesis?
- PPE : Nitrile gloves, goggles, and fume hoods (due to acute toxicity via inhalation, H332 ).
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
